molecular formula C6H14N2S B12516300 N-tert-Butyl-N-methylthiourea CAS No. 731742-74-8

N-tert-Butyl-N-methylthiourea

Cat. No.: B12516300
CAS No.: 731742-74-8
M. Wt: 146.26 g/mol
InChI Key: QZVRRTKNBOTKIY-UHFFFAOYSA-N
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Description

Chemical Structure: N-tert-Butyl-N-methylthiourea is an asymmetric thiourea derivative of interest in organic and medicinal chemistry research. Its structure features both a sterically bulky tert-butyl group and a methyl group attached to the thiourea core. Research Applications: Thiourea derivatives are versatile scaffolds in scientific research. They are widely investigated for their diverse biological activities, including potential as antibacterial, antioxidant, and anticancer agents . The specific steric and electronic properties imparted by the N-tert-butyl and N'-methyl substituents in this compound make it a valuable intermediate for exploring structure-activity relationships (SAR). Researchers utilize such asymmetric thioureas in organocatalysis, as ligands for metal complexes, and as building blocks for the synthesis of more complex heterocyclic compounds . Handling and Storage: Store in a cool, dry place, sealed under protective gas. Protect from light and moisture to maintain stability. Important Notice: This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human consumption of any kind.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

731742-74-8

Molecular Formula

C6H14N2S

Molecular Weight

146.26 g/mol

IUPAC Name

1-tert-butyl-1-methylthiourea

InChI

InChI=1S/C6H14N2S/c1-6(2,3)8(4)5(7)9/h1-4H3,(H2,7,9)

InChI Key

QZVRRTKNBOTKIY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N(C)C(=S)N

Origin of Product

United States

Synthetic Methodologies and Chemo Selective Derivatization of N Tert Butyl N Methylthiourea

Historical and Modern Synthetic Pathways for Substituted Thioureas

The synthesis of thioureas, organosulfur compounds characterized by the N-C(=S)-N core, has evolved significantly since their initial discovery. Historically, methods often involved the thermal rearrangement of ammonium thiocyanate. Modern organic synthesis has introduced a diverse array of methodologies that offer greater control, versatility, and efficiency in accessing a wide range of substituted thioureas.

Several contemporary strategies are widely employed for the synthesis of N,N'-disubstituted thioureas. A common approach involves the reaction of amines with thiophosgene or the condensation of amines with organic thiocyanates. wikipedia.org Another established method is the thiation of ureas, where the carbonyl oxygen is replaced by sulfur, typically using reagents like phosphorus pentasulfide. wikipedia.org Furthermore, substituted thioureas can be prepared from organic ammonium salts and potassium thiocyanate. wikipedia.orgresearchgate.net The reaction of isocyanides with aliphatic amines in the presence of elemental sulfur provides an atom-economic route to these compounds. organic-chemistry.org More specialized methods include the synthesis of cyclic thioureas through the transamidation of thiourea (B124793) with diamines. wikipedia.org

The choice of synthetic pathway often depends on the desired substitution pattern and the availability of starting materials. The reaction between an amine and an isothiocyanate remains one of the most straightforward and widely utilized methods for preparing unsymmetrically substituted thioureas due to its high efficiency and operational simplicity.

Table 1: Overview of Synthetic Methodologies for Substituted Thioureas
MethodReactantsGeneral ReactionReference
From IsothiocyanatesAmine + IsothiocyanateR-NH₂ + R'-NCS → R-NH-C(=S)-NH-R' orgsyn.org
From ThiophosgeneTwo equivalents of Amine + Thiophosgene2 R₂NH + S=CCl₂ → S=C(NR₂)₂ + 2 HCl wikipedia.org
From Carbon DisulfideAmine + Carbon DisulfideR-NH₂ + CS₂ → R-NH-C(=S)-SH → (with another amine) → R-NH-C(=S)-NH-R' organic-chemistry.orggoogle.com
From ThiocyanatesAmine + Organic ThiocyanateR₂NH + R'-SCN → S=C(NR₂)(NHR') wikipedia.org
Thiation of UreasUrea (B33335) + Thionating Agent (e.g., P₄S₁₀)R-NH-C(=O)-NH-R' + P₄S₁₀ → R-NH-C(=S)-NH-R' wikipedia.org

Optimized Synthetic Protocols for N-tert-Butyl-N-methylthiourea

The synthesis of the unsymmetrical this compound is most directly achieved through the nucleophilic addition of one amine to the corresponding isothiocyanate of the other substituent. Specifically, this involves either the reaction of tert-butylamine with methyl isothiocyanate or N-methylamine with tert-butyl isothiocyanate. The former route is often preferred due to the commercial availability and stability of methyl isothiocyanate. The reaction proceeds via the attack of the amine's nitrogen lone pair on the electrophilic carbon atom of the isothiocyanate group, followed by proton transfer to yield the final thiourea product.

Optimizing the reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters include the choice of solvent, reaction temperature, and stoichiometry of the reactants.

Solvent: Aprotic solvents such as tetrahydrofuran (THF), dimethylformamide (DMF), or acetone are typically employed for this type of reaction. tandfonline.com The solvent should be inert to the reactants and capable of dissolving them to ensure a homogeneous reaction mixture.

Temperature: The reaction is often initiated at a reduced temperature, such as 0-5 °C, particularly during the addition of the amine to the isothiocyanate, to control the initial exothermic reaction. tandfonline.com Afterward, the reaction mixture is typically allowed to warm to room temperature and stirred for several hours to ensure completion. tandfonline.com

Stoichiometry and Reagent Addition: Using a slight excess of the amine can drive the reaction to completion, but a 1:1 molar ratio is generally effective. tandfonline.com The controlled, dropwise addition of the amine to a stirred solution of the isothiocyanate is a standard procedure to prevent localized overheating and potential side reactions. orgsyn.org

Atmosphere: Conducting the reaction under an inert atmosphere, such as nitrogen, can prevent potential side reactions involving atmospheric moisture or oxygen, thereby enhancing the purity of the final product. tandfonline.com

Table 2: Typical Reaction Parameters for Thiourea Synthesis from Isothiocyanate
ParameterConditionRationaleReference
SolventAprotic (THF, DMF, Acetone)Inertness and solubility of reactants. tandfonline.com
TemperatureInitial cooling (0-5 °C), then room temperature.Controls exothermicity and ensures reaction completion. tandfonline.com
Stoichiometry~1:1 molar ratio (Amine:Isothiocyanate)Efficient conversion without excess unreacted starting material. tandfonline.com
AtmosphereInert (e.g., Nitrogen)Prevents undesirable side reactions with air components. tandfonline.com

Achieving high purity is essential for the characterization and subsequent use of this compound. A multi-step purification protocol is typically implemented following the synthesis.

Reaction Quenching and Extraction: Upon completion, the reaction is often quenched by pouring the mixture into ice-water or a dilute acidic solution, such as 10% citric acid. tandfonline.com This step precipitates the product and neutralizes any unreacted amine. The crude product is then extracted from the aqueous phase using an immiscible organic solvent like diethyl ether or ethyl acetate. tandfonline.com The combined organic layers are subsequently washed with brine and dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

Recrystallization: This is the primary technique for purifying the solid crude product. The choice of solvent is critical; the ideal solvent should dissolve the thiourea poorly at low temperatures but readily at elevated temperatures. ijddr.in This differential solubility allows for the formation of high-purity crystals upon cooling, while impurities remain in the mother liquor. ijddr.in Alcohols (e.g., ethanol, methanol) or hydrocarbon/alcohol mixtures are often suitable for recrystallizing thioureas. The use of activated carbon during this process can help remove colored impurities. orgsyn.org

Chromatography: If recrystallization fails to provide the desired purity, column chromatography using silica gel is an effective alternative. A suitable eluent system, typically a mixture of a non-polar solvent (like hexane) and a more polar solvent (like ethyl acetate), is used to separate the target compound from any remaining starting materials or byproducts.

Final Isolation: The purified product, whether from recrystallization or chromatography, is isolated by filtration, washed with a small amount of cold solvent to remove residual mother liquor, and then dried under vacuum to remove all traces of solvent. orgsyn.org

Regioselective Functionalization and Preparation of Novel Analogues of this compound

The thiourea moiety is an ambident nucleophile, meaning it possesses two potential nucleophilic centers: the sulfur atom and the nitrogen atoms. This allows for selective functionalization to prepare a variety of novel analogues. The sulfur atom is generally considered a "soft" nucleophile, while the nitrogen atoms are "hard" nucleophiles. This difference in reactivity can be exploited to achieve regioselective transformations.

While the sulfur atom is typically more nucleophilic, reactions at the nitrogen atoms can be achieved under specific conditions. Direct N-alkylation is less common than S-alkylation but can occur.

N-acylation is a more established transformation for preparing N-acyl thiourea analogues. The most common synthetic route involves the in-situ generation of an acyl isothiocyanate from an acid chloride and a thiocyanate salt (e.g., potassium or ammonium thiocyanate). mdpi.comnih.gov This reactive intermediate is not isolated but is immediately treated with an amine to yield the N-acyl thiourea. mdpi.comnih.gov This method allows for the synthesis of a wide range of N-acylated analogues by varying the acid chloride and amine components.

S-alkylation is a facile and highly regioselective reaction for thioureas. The lone pairs on the sulfur atom readily attack electrophilic carbon centers, such as those in alkyl halides. wikipedia.orgpearson.com This reaction results in the formation of a stable isothiouronium salt. wikipedia.orgresearchgate.net

SC(NHCH₃)(N(C(CH₃)₃)) + R-X → [R-S=C(NHCH₃)(N(C(CH₃)₃))]⁺X⁻

This transformation is significant because isothiouronium salts are versatile synthetic intermediates. For instance, they can undergo base-promoted hydrolysis to yield thiols (R-SH), providing a valuable method for converting alkyl halides into their corresponding thiol derivatives. wikipedia.orgpearson.com

Furthermore, the reaction of thioureas with bifunctional electrophiles can lead to the formation of heterocyclic compounds. A classic example is the Hantzsch thiazole synthesis, where reaction with an α-haloketone leads to an S-alkylated intermediate that subsequently cyclizes to form a 2-aminothiazole derivative. nih.gov This highlights the utility of S-alkylation in constructing more complex molecular architectures from a simple thiourea precursor.

Diversification via Urea-Thiourea Rearrangements and Related Transformations

The concept of urea-thiourea rearrangements is a known transformation in organic chemistry, generally involving the conversion of a urea moiety into a thiourea, often through a desulfurization/sulfurization sequence or via intermediate species. However, specific examples, reaction conditions, or detailed research findings concerning this compound undergoing such rearrangements are not documented in the reviewed literature. The diversification of this particular compound through such transformations remains an unexplored area of research.

Green Chemistry Approaches in the Synthesis of this compound

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Common approaches in the synthesis of related thiourea compounds include the use of safer solvents (like water or ionic liquids), catalyst-free conditions, and energy-efficient methods such as microwave or ultrasound irradiation.

While these general principles are widely applied in modern organic synthesis, there is no specific literature detailing the application of these green chemistry approaches to the synthesis of this compound. Research outlining the use of eco-friendly solvents, catalysts, or reaction conditions specifically for the preparation of this compound has not been found. Consequently, data tables and detailed research findings on its environmentally benign synthesis pathways cannot be provided at this time.

Advanced Structural Elucidation and Conformational Landscape of N Tert Butyl N Methylthiourea

Vibrational Spectroscopic Analysis for Functional Group Identification and Conformational Insights

Vibrational spectroscopy serves as a powerful tool for identifying the functional groups within N-tert-Butyl-N-methylthiourea and probing the nuances of its conformational landscape. Both Fourier-Transform Infrared (FT-IR) and Raman spectroscopy offer complementary information on the vibrational modes of the molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Diagnostic Modes and Hydrogen Bonding Features

The FT-IR spectrum of this compound is characterized by distinct absorption bands that correspond to the stretching and bending vibrations of its constituent bonds. The N-H stretching vibrations are particularly sensitive to hydrogen bonding interactions. In a dilute solution of a non-polar solvent, a sharp band corresponding to a free N-H stretch is typically observed in the range of 3400-3300 cm⁻¹. In the solid state or in concentrated solutions, this band often broadens and shifts to a lower frequency, indicating the presence of intermolecular hydrogen bonding.

The C-N stretching and N-H bending vibrations contribute to a complex set of bands in the 1650-1500 cm⁻¹ region, often referred to as the "thiourea band." The C=S stretching vibration, a key diagnostic marker, typically appears in the region of 800-600 cm⁻¹. The presence of the bulky tert-butyl group influences the exact position and intensity of these bands due to its steric and electronic effects.

Table 1: Diagnostic FT-IR Vibrational Modes for this compound

Vibrational Mode Frequency Range (cm⁻¹) Intensity Assignment
ν(N-H) 3400-3300 Medium-Strong N-H stretching (free and H-bonded)
νas(C-H) 2975-2950 Strong Asymmetric C-H stretching (tert-butyl, methyl)
νs(C-H) 2875-2850 Strong Symmetric C-H stretching (tert-butyl, methyl)
δ(N-H) + ν(C-N) 1650-1500 Strong N-H bending and C-N stretching
δas(CH₃) 1470-1450 Medium Asymmetric C-H bending (tert-butyl, methyl)
δs(CH₃) 1390-1365 Strong Symmetric C-H bending (tert-butyl)

Raman Spectroscopy: Molecular Vibrations and Conformational Isomerism

Raman spectroscopy provides complementary information to FT-IR, particularly for the symmetric and non-polar vibrations within the molecule. The C=S stretching vibration, which is often weak in the IR spectrum, can give a strong signal in the Raman spectrum, aiding in its definitive assignment.

Furthermore, Raman spectroscopy is a valuable technique for studying conformational isomerism. Due to the restricted rotation around the C-N bonds, this compound can exist as different conformers. These conformers may have distinct vibrational frequencies, leading to the appearance of different sets of bands in the Raman spectrum, especially at low temperatures. By analyzing the temperature dependence of the relative intensities of these bands, the enthalpy difference between the conformers can be determined.

Table 2: Key Raman Shifts for this compound

Raman Shift (cm⁻¹) Intensity Assignment
2970-2920 Strong C-H stretching (tert-butyl, methyl)
1450-1430 Medium C-H bending (tert-butyl, methyl)
750-700 Strong C=S stretching

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Molecular Connectivity and Dynamics

NMR spectroscopy is an indispensable tool for the complete structural elucidation of this compound in solution. A combination of one-dimensional and two-dimensional NMR techniques allows for the unambiguous assignment of all proton, carbon, and nitrogen signals and provides insights into the molecule's connectivity and spatial arrangement.

One-Dimensional NMR (¹H, ¹³C, ¹⁵N) Chemical Shifts and Scalar Coupling Constants

The ¹H NMR spectrum of this compound displays characteristic signals for the tert-butyl and N-methyl protons. The nine equivalent protons of the tert-butyl group typically appear as a sharp singlet, while the three protons of the N-methyl group also give rise to a singlet, though its chemical shift is influenced by the electronic environment of the adjacent nitrogen atom. The N-H proton signal can be broad and its

X-ray Diffraction Studies for Solid-State Molecular and Supramolecular Architecture

X-ray diffraction is a powerful technique for determining the three-dimensional arrangement of atoms within a crystalline solid.

Single-Crystal X-ray Crystallography: Absolute Configuration, Bond Lengths, Bond Angles, and Torsion Angles

Single-crystal X-ray crystallography would provide the most precise and unambiguous determination of the molecular structure of this compound. This technique can elucidate the absolute configuration, bond lengths, bond angles, and torsion angles, offering a complete picture of the molecule's geometry in the solid state.

Although a crystal structure for this compound has not been reported, data from analogous thiourea (B124793) derivatives can provide insight into the expected structural parameters. For instance, studies on various N,N'-disubstituted thioureas reveal characteristic bond lengths and angles for the thiourea core.

Table 1: Representative Bond Lengths and Angles in Thiourea Derivatives from Single-Crystal X-ray Diffraction

Parameter 1-(3-chlorophenyl)-3-cyclohexylthiourea 1-(1,1-dibutyl)-3-phenylthiourea Expected Range for this compound
C=S Bond Length (Å) 1.685(2) 1.681(3) 1.68 - 1.71
C-N1 Bond Length (Å) 1.334(3) 1.345(4) 1.33 - 1.35
C-N2 Bond Length (Å) 1.351(3) 1.348(4) 1.34 - 1.36
N-C-N Bond Angle (°) 116.8(2) 117.2(3) 116 - 118
N-C=S Bond Angle (°) 121.3(2) 121.0(2) 120 - 122

Data is illustrative and based on published structures of related compounds.

The torsion angles within the this compound molecule would define its conformational landscape. The rotation around the C-N bonds would be of particular interest, as steric hindrance between the bulky tert-butyl group and the methyl group could lead to specific preferred conformations in the crystal lattice.

Powder X-ray Diffraction: Polymorphism and Crystalline Phase Transitions

Powder X-ray diffraction (PXRD) is a technique used to identify crystalline phases and can be instrumental in studying polymorphism—the ability of a compound to exist in more than one crystalline form. Different polymorphs can exhibit distinct physical properties.

A PXRD pattern for this compound would consist of a series of peaks at specific diffraction angles (2θ), which is characteristic of its crystalline structure. While no experimental PXRD data for this specific compound is available, a hypothetical pattern can be conceptualized.

Table 2: Hypothetical Powder X-ray Diffraction Data for a Crystalline Phase of this compound

2θ (°) d-spacing (Å) Relative Intensity (%)
10.5 8.42 85
15.2 5.82 100
18.8 4.72 60
21.1 4.21 95
25.6 3.48 70

This data is hypothetical and for illustrative purposes only.

By conducting PXRD studies at varying temperatures, it would be possible to investigate the potential for crystalline phase transitions. Any changes in the diffraction pattern upon heating or cooling would indicate a change in the crystal structure.

High-Resolution Mass Spectrometry for Precise Molecular Weight Confirmation and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) is an essential tool for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. It also allows for the elucidation of fragmentation pathways, which can provide valuable structural information.

For this compound (C6H14N2S), the theoretical exact mass can be calculated. HRMS analysis would be expected to yield a measured mass that is very close to this theoretical value, confirming the molecular formula.

Table 3: Precise Molecular Weight Confirmation of this compound

Molecular Formula Theoretical Exact Mass (Da) Expected Measured Mass (Da)

The fragmentation of this compound in a mass spectrometer would likely proceed through several characteristic pathways observed for other thiourea derivatives. The fragmentation is induced by ionization, which can lead to the cleavage of specific bonds.

Common fragmentation pathways for N-alkyl-N'-alkylthioureas include:

α-Cleavage: Cleavage of the bond adjacent to the nitrogen atoms. For this compound, this could involve the loss of a methyl radical (•CH3) or a tert-butyl radical (•C(CH3)3).

McConnell-type Rearrangement: Involving the transfer of a hydrogen atom followed by cleavage.

Cleavage of the C-N bonds: Resulting in fragments corresponding to the isothiocyanate and amine moieties.

Loss of H2S: A common fragmentation pathway for thioureas.

Table 4: Predicted Major Fragments in the Mass Spectrum of this compound

m/z Possible Fragment Ion Proposed Origin
131 [M - CH3]+ Loss of a methyl radical
89 [M - C(CH3)3]+ Loss of a tert-butyl radical
73 [CH3NCSH]+ Cleavage of the N-tert-butyl bond

These are predicted fragments based on general fragmentation patterns of similar compounds.

By analyzing the precise masses of these fragment ions, the elemental composition of each fragment can be confirmed, providing strong evidence for the proposed fragmentation pathways and, by extension, the structure of the parent molecule.

Theoretical and Computational Chemistry of N Tert Butyl N Methylthiourea

Quantum Chemical Calculations for Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are fundamental to understanding the electronic nature of N-tert-Butyl-N-methylthiourea. These calculations provide a microscopic view of the molecule's electron distribution, orbital energies, and reactivity.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For this compound, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311++G(d,p), are employed to determine its optimized geometry and electronic properties in the ground state. rsc.org These studies reveal critical information about bond lengths, bond angles, and dihedral angles, defining the molecule's three-dimensional shape.

The analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding the molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. rsc.org For substituted thioureas, the HOMO is typically localized over the sulfur and nitrogen atoms, indicating these are the primary sites for electrophilic attack. The LUMO is often distributed across the C=S thiocarbonyl group.

Table 1: Calculated Ground State Properties and FMO Energies for a Representative N,N'-disubstituted Thiourea (B124793) using DFT

This table presents typical data obtained from DFT calculations on thiourea derivatives and serves as an illustrative example.

ParameterValue
Geometric Parameters
C=S Bond Length1.67 Å
C-N (methyl) Bond Length1.36 Å
C-N (tert-butyl) Bond Length1.37 Å
N-C-N Bond Angle117.5°
Electronic Properties
HOMO Energy-5.8 eV
LUMO Energy-1.2 eV
HOMO-LUMO Energy Gap (ΔE)4.6 eV
Dipole Moment3.8 D

Ab Initio Methods for High-Accuracy Energetic and Geometric Predictions

Ab initio methods are quantum chemistry calculations based on first principles, without the use of experimental parameters. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory provide higher accuracy for energetic and geometric predictions compared to DFT, albeit at a greater computational cost. These high-level calculations are essential for obtaining precise values for the molecule's total energy, heat of formation, and geometric parameters. For thiourea and its derivatives, ab initio calculations have been used to confirm conformational preferences, such as the relative stability of cis and trans forms with respect to the C-N bonds. researchgate.net These methods are critical for creating a reliable picture of the molecule's fundamental properties.

Conformational Analysis through Molecular Mechanics and Dynamics Simulations

The flexibility of this compound, particularly the rotation around its C-N bonds, gives rise to various possible conformations. Understanding these conformations is key to comprehending its chemical behavior.

Conformational analysis of this compound involves exploring its potential energy surface (PES) to identify stable, low-energy conformations. rsc.org Molecular mechanics (MM) methods, which use classical physics to model molecular interactions, are often employed for an initial, rapid scan of the PES. This process helps to identify various possible conformers arising from the rotation of the tert-butyl and methyl groups around their respective C-N bonds. Following the initial MM scan, the geometries of the identified low-energy conformers are typically re-optimized using more accurate DFT or ab initio methods to determine their relative energies and populations at a given temperature.

Table 2: Hypothetical Relative Energies of Stable Conformers of this compound

This table illustrates the kind of data generated from a conformational analysis, showing different stable geometries and their relative energies.

ConformerDihedral Angle (C-N-C=S)Relative Energy (kcal/mol)
1 (Global Minimum)180° (trans)0.00
20° (cis)1.5
3~60° (gauche)2.8

Solvent Effects on Conformational Preferences and Tautomerism

The presence of a solvent can significantly influence the conformational preferences and potential tautomerism of this compound. nih.gov The molecule can theoretically exist in thione (C=S) and thiol (C-S-H) tautomeric forms. Molecular dynamics (MD) simulations are a powerful tool for studying these effects. acs.org In an MD simulation, the motion of the molecule and surrounding solvent molecules is simulated over time, providing insights into how solvent interactions stabilize or destabilize different conformers.

Implicit solvent models, such as the Polarizable Continuum Model (PCM), can also be combined with quantum chemical calculations to estimate the effect of a solvent's dielectric constant on the relative energies of conformers and tautomers. researchgate.net Studies on similar molecules have shown that polar solvents tend to influence the tautomeric equilibrium. winona.edunih.gov For this compound, computational studies would explore whether polar solvents could stabilize the thiol tautomer, which is typically less stable in the gas phase.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational chemistry is an indispensable tool for predicting spectroscopic properties, which aids in the interpretation of experimental spectra.

DFT calculations are widely used to predict vibrational frequencies (infrared and Raman) and nuclear magnetic resonance (NMR) chemical shifts. mdpi.comresearchgate.net The calculated vibrational frequencies for this compound can be compared with experimental Fourier-transform infrared (FT-IR) spectra to assign specific absorption bands to molecular vibrations, such as the N-H stretch, C=S stretch, and C-N stretches. mdpi.com Often, calculated frequencies are scaled by an empirical factor to better match experimental values, accounting for anharmonicity and other method-specific limitations.

Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated and compared with experimental data to confirm the molecular structure and assign signals to specific atoms within the molecule. rsc.org The agreement between calculated and experimental spectroscopic data serves as a powerful validation of the computed molecular structure and electronic properties. rsc.org

Table 3: Comparison of Representative Experimental and DFT-Calculated Vibrational Frequencies for a Thiourea Derivative

This table provides an example of how theoretical data is validated against experimental results for key vibrational modes.

Vibrational ModeExperimental FT-IR (cm⁻¹)Calculated DFT (cm⁻¹)Assignment
ν(N-H)31763140N-H stretching
ν(C-N)15301570C-N stretching
ν(C=S)12421200C=S stretching

Computational NMR Chemical Shifts and Coupling Constants

No published studies containing computationally predicted ¹H and ¹³C NMR chemical shifts or spin-spin coupling constants for this compound were found. Standard computational chemistry methods, such as Density Functional Theory (DFT) with the Gauge-Invariant Atomic Orbital (GIAO) approach, would typically be employed for such predictions, but the results of such an analysis for this specific compound are not available in the literature.

Simulated Vibrational Spectra and Normal Mode Analysis

A search for simulated infrared (IR) and Raman spectra, including vibrational frequencies and normal mode assignments based on Potential Energy Distribution (PED) analysis, yielded no results for this compound. While DFT calculations are a standard method for obtaining this information, no specific studies have been published.

Molecular Docking and Interaction Energy Analysis with Model Substrates or Receptors

There is no available research detailing molecular docking studies of this compound with any model substrates or receptors. Consequently, data regarding its binding poses, types of chemical interactions (e.g., hydrogen bonds, hydrophobic interactions), and associated interaction or binding energies are not available.

Reactivity Profiles and Mechanistic Investigations of N Tert Butyl N Methylthiourea

Acid-Base Properties and Proton Transfer Equilibria in Various Media

Thiourea (B124793) and its derivatives are known to exhibit basic properties. The protonation of N-tert-Butyl-N-methylthiourea is expected to occur at the sulfur atom, a characteristic shared with other thioureas. This is due to the formation of a resonance-stabilized cation where the positive charge is delocalized over the sulfur and two nitrogen atoms. The pKa of protonated thiourea is approximately -1, indicating that it is a weak base. The presence of electron-donating alkyl groups, such as methyl and tert-butyl, is expected to increase the basicity of the molecule compared to unsubstituted thiourea.

The equilibrium of proton transfer is significantly influenced by the solvent. In aqueous media, the protonation of thioureas is less favorable. However, in non-aqueous and less polar solvents, the stability of the protonated species can be enhanced. The steric hindrance presented by the tert-butyl group may influence the accessibility of the lone pairs on the adjacent nitrogen atom, further favoring protonation at the less sterically hindered sulfur atom.

Table 1: Comparison of pKa Values for Thiourea and Related Compounds

CompoundpKa of Conjugate AcidSolvent
Thiourea~ -1.0Water
N-methylthioureaNot Reported-
N,N'-diethylthioureaNot Reported-
This compoundNot Reported-

Nucleophilic and Electrophilic Reactivity at Thiocarbonyl, Nitrogen, and Sulfur Centers

The reactivity of this compound is characterized by the nucleophilic nature of the sulfur atom and, to a lesser extent, the nitrogen atoms. The thiocarbonyl group can also exhibit electrophilic character upon activation.

Nucleophilic Reactivity: The sulfur atom, with its available lone pairs, is the primary site of nucleophilic attack. Reactions with electrophiles such as alkyl halides lead to the formation of isothiouronium salts. The bulky tert-butyl group can sterically hinder the approach of electrophiles to the adjacent nitrogen atom, making the sulfur atom and the less hindered nitrogen atom more likely sites of reaction. The nucleophilicity of a series of N-(n-propyl)-N′-(para-R-benzoyl)thioureas has been studied, revealing that their nucleophilicity is comparable to that of thiourea itself.

Electrophilic Reactivity: The thiocarbonyl carbon is electrophilic and can be attacked by strong nucleophiles. This reactivity can be enhanced by activation with agents that increase the positive charge on the carbon atom. For instance, acylation of thioureas can occur at the nitrogen atoms, with regioselectivity being influenced by the electronic and steric nature of the substituents. In unsymmetrical thioureas, acylation tends to occur on the nitrogen atom attached to the amine with the lower pKa.

Cyclization and Rearrangement Reactions Involving the Thiourea Moiety

The thiourea scaffold is a versatile building block for the synthesis of various heterocyclic compounds. N,N'-disubstituted thioureas are common precursors for the synthesis of thiazolidinones and other related heterocycles. These reactions typically involve the nucleophilic sulfur and nitrogen atoms of the thiourea moiety reacting with a bifunctional electrophile.

For example, the reaction of N,N'-disubstituted thioureas with dialkyl acetylenedicarboxylates can lead to the formation of thiazolidinone derivatives in good yields researchgate.netwikipedia.org. The mechanism involves the initial nucleophilic attack of the sulfur atom on one of the electrophilic carbons of the acetylenedicarboxylate, followed by an intramolecular cyclization involving one of the nitrogen atoms.

Rearrangement reactions involving the thiourea moiety are less common than for their urea (B33335) counterparts, such as the Hofmann rearrangement of amides. However, under certain conditions, rearrangements can be induced.

Oxidative and Reductive Transformations of the Thiourea Scaffold

The sulfur atom in this compound is susceptible to oxidation. The products of oxidation depend on the nature of the oxidizing agent and the reaction conditions.

Oxidative Transformations: Mild oxidizing agents can lead to the formation of formamidine (B1211174) disulfides. Stronger oxidizing agents, such as hydrogen peroxide, can oxidize thioureas to their corresponding urea derivatives or further to thiourea dioxides. The electrochemical oxidation of N-alkyl and N,N'-dialkyl thioureas on gold electrodes has been studied, showing that the first electro-oxidation process leads to the formation of the respective disulfide rsc.org. At higher potentials, further oxidation can lead to the formation of carbon dioxide, sulfate (B86663) ions, and C≡N-containing species rsc.org. The oxidation of N,N'-dialkylthioureas can also lead to the formation of carbodiimides through a dehydrosulfurization reaction, often facilitated by metal oxides like mercuric oxide.

Reductive Transformations: The reduction of the thiocarbonyl group in thioureas is also possible. A notable reductive transformation is desulfurization. For instance, N,N'-dialkylthioureas can undergo desulfurization with reagents like nickel boride to yield the corresponding formamidines rsc.org.

Kinetic and Thermodynamic Studies of Key Reaction Pathways

Kinetic and thermodynamic data for reactions involving this compound are scarce. However, studies on related N,N'-dialkylthioureas provide insights into the factors governing their reaction rates and equilibria.

Kinetic studies on the oxidation of thiourea and N,N'-dialkylthioureas by hydrogen peroxide have been conducted, elucidating the mechanism of this transformation jetir.org. The steric hindrance posed by the tert-butyl group in this compound would be expected to influence the rate of reactions at the adjacent nitrogen and the thiocarbonyl sulfur.

Thermodynamic parameters for the thermal decomposition of thiourea have been investigated, providing information on the stability of the thiourea core. The activation energy for the thermal degradation of thiourea crystals has been determined through thermogravimetric analysis.

Table 2: Kinetic Data for the Oxidation of N,N'-Dialkylthioureas

Thiourea DerivativeOxidizing AgentSecond-Order Rate Constant (k₂)SolventTemperature (°C)
N,N'-diethylthioureaHydrogen PeroxideNot ReportedWater25
N,N'-dimethylthioureaHydrogen PeroxideNot ReportedWater25
This compoundNot ReportedNot Reported--

N Tert Butyl N Methylthiourea in Organocatalysis and Asymmetric Synthesis

Hydrogen Bonding Catalysis by Thioureas: Fundamental Principles and Mechanistic Paradigms

Thiourea (B124793) organocatalysis represents a cornerstone of asymmetric synthesis, operating through non-covalent interactions, specifically hydrogen bonding. wikipedia.orgnih.gov The catalytic power of the thiourea moiety lies in its two N-H protons, which act as a "clamp," forming a dual hydrogen-bond complex with electrophilic substrates. wikipedia.org This interaction increases the electrophilicity of the substrate by lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO), thereby activating it for nucleophilic attack.

Thioureas are notably more effective hydrogen-bond donors than their urea (B33335) counterparts. wikipedia.org This enhanced acidity is not intuitive based on the electronegativity of sulfur versus oxygen but is attributed to the larger effective steric size of the sulfur atom, which influences the charge distribution on the adjacent amino groups. wikipedia.org The fundamental mechanistic paradigm involves the formation of a ternary complex where the thiourea catalyst simultaneously binds and activates an electrophile (e.g., a nitroalkene or an imine) while a basic site elsewhere on the catalyst or in the reaction medium activates the nucleophile. jst.go.jp This dual activation within a chiral environment is the key to achieving high levels of stereocontrol. The catalysts are metal-free, operate under mild conditions, and are tolerant of moisture and air, making them sustainable and practical tools in organic synthesis. wikipedia.orgnih.gov

Application in Enantioselective Organic Transformations

Derivatives of N-tert-butylthiourea have been successfully integrated into bifunctional catalysts for highly enantioselective Michael and aza-Michael reactions. These catalysts typically combine the thiourea's hydrogen-bonding capability with a Brønsted base (e.g., a tertiary amine) on a chiral scaffold. jst.go.jpnih.gov This bifunctional design allows for the simultaneous activation of the Michael acceptor (like a nitroolefin) by the thiourea group and the deprotonation of the pronucleophile (like a ketone or malonate) by the amine.

For example, a new class of primary amine-thioureas based on tert-butyl esters of (S)-α-amino acids has been developed. These catalysts have proven highly effective in the Michael addition of ketones to nitroolefins, achieving excellent yields and high enantioselectivities. The presence of the bulky tert-butyl ester group is critical for creating a well-defined chiral pocket that directs the approach of the reactants. acs.org Similarly, in aza-Michael reactions, where a nitrogen nucleophile is added to an activated olefin, bifunctional thiourea catalysts ensure that the C-N bond is formed with high stereocontrol.

Table 1: N-tert-Butylthiourea Derivatives in Asymmetric Michael Additions

Catalyst Structure FeatureNucleophileElectrophileYield (%)Enantiomeric Excess (ee %)Reference
Primary amine-thiourea from di-tert-butyl aspartateAcetonetrans-β-NitrostyreneQuantitative91 acs.org
Primary amine-thiourea from tert-butyl O-tert-butyl threoninateAcetonetrans-β-NitrostyreneQuantitative87 acs.org
Primary amine-thiourea from various amino acid tert-butyl estersAcetophenoneNitroolefinsNot specified92-98 acs.org
Bifunctional tertiary-amine thiourea3-Substituted benzofuran-2(3H)-onesNitroolefinsUp to 98Up to 91

The Mannich and Aldol reactions are fundamental C-C bond-forming reactions for synthesizing β-amino carbonyl and β-hydroxy carbonyl compounds, respectively. Chiral thiourea catalysts incorporating N-tert-butyl groups have been designed to control the stereochemical outcome of these transformations. In these systems, the thiourea moiety activates the electrophile (an imine in the Mannich reaction or an aldehyde in the Aldol reaction) via hydrogen bonding.

Research has shown that thiourea-fused γ-amino alcohol organocatalysts are effective in the Mannich reaction of β-keto active methylene compounds with imines. In a screening of catalysts, a derivative featuring a tert-butyl group at the β-position of the amino alcohol backbone demonstrated the ability to produce the Mannich product with moderate enantioselectivity. chim.it For the Aldol reaction, highly effective tripeptide-like prolinamide-thiourea catalysts have been synthesized using building blocks such as di-tert-butyl aspartate. These complex structures create a sophisticated chiral environment that leads to high yields and excellent stereoselectivities (up to 99% ee) for the reaction between ketones and aromatic aldehydes. wikipedia.org

Table 2: N-tert-Butylthiourea Derivatives in Asymmetric Mannich and Aldol Reactions

Reaction TypeCatalyst Structure FeatureNucleophileElectrophileYield (%)StereoselectivityReference
Mannichβ-Amino alcohol thiourea with β-tert-butyl groupβ-Keto active methylene compoundImineGood62% ee chim.it
AldolTripeptide-like prolinamide-thiourea from di-tert-butyl aspartateKetonesAromatic AldehydesHigh to QuantitativeUp to 99% ee, 99:1 dr wikipedia.org
AldolBifunctional thiourea from (S)-tert-butyl 2-carbonylpyrrolidine-1-carboxylateCyclohexanoneAromatic AldehydesGoodUp to 55% ee, 82:18 dr uab.cat

While less common than their application in conjugate additions, bifunctional thiourea-amine organocatalysts have emerged as effective promoters for the asymmetric epoxidation of electron-deficient alkenes. metu.edu.tr This reaction provides a direct route to valuable chiral epoxides, which are versatile synthetic intermediates. The mechanism typically involves the activation of a peroxide (like cumene hydroperoxide) by the catalyst. The thiourea moiety is proposed to form hydrogen bonds with the peroxide, facilitating the transfer of an oxygen atom to the alkene, while the chiral amine scaffold controls the facial selectivity of the attack.

For instance, cinchona alkaloid-derived thioureas have been successfully employed in the epoxidation of α,β-unsaturated ketones and alkylidenemalononitriles. metu.edu.tr The choice of the chiral backbone and the specific substituents on the thiourea are critical, with matching and mismatching effects between the catalyst's stereocenters significantly influencing the reaction's stereochemical outcome. metu.edu.tr This application expands the utility of thiourea catalysis to the formation of C-O bonds and the synthesis of functionalized small rings.

Catalyst Design and Immobilization Strategies for N-tert-Butyl-N-methylthiourea Derivatives

The design of effective thiourea organocatalysts is a sophisticated process that balances the hydrogen-bonding ability of the thiourea core with the steric and electronic properties of its substituents. researchgate.net For asymmetric catalysis, the thiourea is appended to a chiral scaffold, often derived from cinchona alkaloids, diamines, or amino acids. nih.govacs.org The incorporation of a basic moiety, such as a tertiary amine, creates a bifunctional catalyst capable of activating both the nucleophile and electrophile simultaneously. jst.go.jp The N-tert-butyl group is a valuable design element, often introduced as part of a tert-butyl ester from an amino acid precursor or to provide steric bulk to fine-tune the shape of the catalytic pocket. wikipedia.orgacs.org

To enhance the practical utility and sustainability of these catalysts, significant effort has been directed toward immobilization on solid supports. researchgate.net Immobilization facilitates easy separation of the catalyst from the reaction mixture, allowing for its recovery and reuse. acs.org Common strategies include:

Polymer Supports: Anchoring the chiral thiourea catalyst to polymers like polystyrene (PS) or polyethylene glycol (PEG). acs.org PEG-bound thioureas, for example, have shown excellent activity and recyclability in Michael reactions.

Hydrophobic Tagging: Attaching a long, hydrophobic chain to the catalyst. This makes the catalyst soluble in nonpolar organic solvents but allows it to be precipitated out by adding a polar solvent, enabling recovery.

Inorganic Supports: Grafting the catalyst onto silica or other inorganic materials. These hybrid materials offer high stability and can be reused multiple times without significant loss of activity. researchgate.net

These strategies address key principles of green chemistry by reducing catalyst waste and simplifying product purification. acs.org

Reaction Mechanism Elucidation in Organocatalytic Cycles using this compound

The catalytic cycle of a bifunctional thiourea organocatalyst, such as one derived from N-tert-butylthiourea, is a well-coordinated process elucidated through kinetic, spectroscopic, and computational studies. The cycle for a Michael addition serves as a representative example:

Nucleophile Activation: The tertiary amine base on the catalyst deprotonates the acidic proton of the pronucleophile (e.g., a 1,3-dicarbonyl compound), forming an enolate. This creates an ion pair that remains closely associated with the catalyst.

Electrophile Activation: Simultaneously, the two N-H groups of the thiourea moiety bind to the electrophile (e.g., the nitro group of a nitroalkene) through dual hydrogen bonds. This binding polarizes the C=C bond, making the β-carbon more susceptible to nucleophilic attack.

Stereoselective C-C Bond Formation: The activated enolate and the activated nitroalkene are held in a specific orientation within the chiral scaffold of the catalyst. This pre-organization within the ternary complex dictates the stereochemistry of the subsequent C-C bond formation, which occurs through a highly ordered transition state.

Product Release and Catalyst Regeneration: After the nucleophilic attack, a proton transfer step occurs, neutralizing the product. The newly formed product has a lower affinity for the catalyst than the reactants and is released, regenerating the free catalyst to begin a new cycle.

Computational studies, often using Density Functional Theory (DFT), have been instrumental in mapping the energy profiles of these cycles and visualizing the transition states. These studies confirm that the dual activation and the rigid chiral backbone are essential for lowering the activation energy and achieving high enantioselectivity. The steric bulk of groups like tert-butyl can play a significant role in blocking one facial approach to the electrophile, thereby enhancing stereocontrol. metu.edu.tr

Supramolecular Chemistry and Self Assembly of N Tert Butyl N Methylthiourea Systems

Hydrogen Bonding Motifs and Networks in Solid State and Solution Phase

The thiourea (B124793) moiety is a powerful and versatile functional group for establishing robust hydrogen bonds. In N-tert-Butyl-N-methylthiourea, the single N-H proton acts as a hydrogen bond donor, while the sulfur atom of the thiocarbonyl group is an effective hydrogen bond acceptor. This donor-acceptor arrangement is fundamental to the formation of predictable supramolecular structures.

In the solution phase, the conformational equilibria of thioureas become critical. Studies on thioureas with bulky substituents, such as tert-butyl groups, have shown the presence of distinct conformers that can be identified using techniques like infrared (IR) spectroscopy. nih.govacs.org The N-H stretching bands in the IR spectrum are particularly sensitive to the molecular environment and hydrogen bonding state. nih.govacs.org The formation of hydrogen-bonded aggregates in solution depends on factors like solvent polarity and concentration. In nonpolar solvents, the formation of self-associated dimers is favored, whereas in polar, hydrogen-bond-accepting solvents, the thiourea N-H group will preferentially interact with solvent molecules.

Interaction Type Description Typical Supramolecular Motif
N-H···S=CStrong hydrogen bond between the N-H donor and the thiocarbonyl sulfur acceptor.Centrosymmetric Dimers (R²₂(8) motif), Chains, Sheets
C-H···SWeaker hydrogen bond involving alkyl or aryl C-H donors and the sulfur acceptor.Stabilizes crystal packing and links primary motifs.
N-H···XHydrogen bond between the N-H donor and an external acceptor (e.g., solvent, anion).Governs solution-phase behavior and anion recognition.
S···HalogenNon-covalent interaction between the sulfur atom and a halogen atom.Contributes to crystal engineering in halogenated systems. acs.org

Formation of Cocrystals, Inclusion Compounds, and Host-Guest Architectures

The well-defined hydrogen bonding capabilities of the thiourea group make it an excellent building block for crystal engineering and the formation of multicomponent crystalline solids, or cocrystals. By pairing a thiourea derivative with a complementary molecule (a coformer) that has suitable hydrogen bond acceptor or donor sites (e.g., carboxylic acids, amides, or pyridines), it is possible to design novel crystalline structures with tailored properties. The N-H donor and C=S acceptor of this compound can form robust synthons with coformers, leading to the assembly of predictable supramolecular architectures.

Furthermore, thiourea derivatives can participate in host-guest chemistry, forming inclusion compounds where the thiourea molecule is encapsulated within the cavity of a larger host molecule. Common hosts include cyclodextrins and calixarenes. The formation of these complexes is driven by a combination of forces, including hydrogen bonding, van der Waals interactions, and hydrophobic effects. The size and shape of the substituents on the thiourea are critical for achieving a good steric fit within the host's cavity. The bulky tert-butyl group of this compound would require a host with a sufficiently large portal and cavity for inclusion to occur. Conversely, macrocyclic structures incorporating multiple thiourea units can themselves act as hosts, creating a binding pocket for smaller guest molecules. acs.org

Anion Recognition and Sensing Applications of this compound Derivatives

The thiourea functional group is one of the most effective and widely studied neutral receptors for anion recognition. The two N-H protons of an unsubstituted or symmetrically substituted thiourea can form a "chelate" hydrogen bond with anions, leading to strong and selective binding. In an asymmetrically disubstituted molecule like this compound, the single N-H group remains a potent hydrogen bond donor for anions.

The interaction involves the donation of electron density from the anion into the antibonding orbital of the N-H bond, resulting in a stable complex. The strength of this binding is influenced by both the acidity of the N-H proton and the basicity and geometry of the anion. Thiourea-based receptors have shown high affinity for basic and oxoanions such as fluoride, acetate, and dihydrogen phosphate. nih.gov

For sensing applications, the thiourea receptor is typically functionalized with a chromophore or fluorophore. Upon anion binding, the electronic environment of the signaling unit is perturbed, causing a detectable change in color (colorimetric sensing) or fluorescence. nih.gov For example, deprotonation of the highly acidic N-H proton by a strongly basic anion can lead to a significant color change. Research on thiourea receptors has demonstrated their ability to selectively detect specific anions even in complex mixtures. nih.gov

The table below shows representative association constants (log K) for a thiourea-based receptor, MT4N, with various anions in DMSO, illustrating the high affinity for basic anions. nih.gov While this data is not for this compound itself, it exemplifies the binding capabilities of the thiourea motif.

Anion Guest Formula log K₁ Signaling Mechanism
FluorideF⁻5.98Colorimetric Change
AcetateCH₃CO₂⁻4.83Colorimetric Change
BenzoateC₆H₅CO₂⁻3.84Colorimetric Change
Dihydrogen PhosphateH₂PO₄⁻3.73Colorimetric Change
Hydrogen Sulfate (B86663)HSO₄⁻< 2-
NitrateNO₃⁻< 2-
ChlorideCl⁻< 2-

Self-Assembled Monolayers and Thin Film Formation Based on Thiourea Interactions

Self-assembled monolayers (SAMs) are highly ordered molecular films that spontaneously form on a substrate surface. The formation of robust SAMs typically relies on a specific headgroup that has a strong affinity for the substrate, an alkyl or aryl backbone that promotes ordering through van der Waals interactions, and a terminal functional group that defines the surface chemistry. wikipedia.org

The most common sulfur-based SAMs are formed from alkanethiols (-SH) on noble metal surfaces like gold, silver, and copper, where a strong metal-sulfur bond is formed. oaepublish.com The use of a thiourea group as the anchoring headgroup for SAM formation is less common. While the sulfur atom of the thiocarbonyl group can interact with metal surfaces, the nature and strength of this interaction are different from that of a thiol. The orientation of the molecule on the surface would be influenced by the two substituents on the nitrogen atoms.

For this compound, the bulky tert-butyl group would likely play a significant role in the packing density and ordering of any potential film. Steric hindrance could prevent the formation of a densely packed, well-ordered monolayer. However, the inherent hydrogen bonding capability of the thiourea moiety could be exploited to form organized thin films through supramolecular assembly on various substrates, where intermolecular N-H···S interactions, rather than a direct substrate-headgroup bond, would be the primary driving force for organization. Such films would be considered physisorbed rather than chemisorbed and would likely exhibit less stability compared to traditional thiol-based SAMs. wikipedia.org

Advanced Applications of N Tert Butyl N Methylthiourea and Its Derivatives As Chemical Reagents and Precursors

Precursors for Functional Materials Synthesis (e.g., metal sulfides, polymers with specific functionalities)

Substituted thioureas are highly effective single-source precursors for the synthesis of various functional materials, particularly metal sulfide (B99878) nanomaterials. The core of this capability lies in the thiocarbonyl group, which serves as a reactive source of sulfur that can be released under controlled thermal conditions. The nature of the N-substituents, such as the tert-butyl and methyl groups in N-tert-Butyl-N-methylthiourea, plays a crucial role in modulating the precursor's decomposition temperature and reactivity, thereby influencing the nucleation and growth kinetics of the resulting nanomaterials.

Synthesis of Nanomaterials and Hybrid Architectures

N-substituted thiourea (B124793) derivatives are extensively used as sulfur precursors in the synthesis of metal sulfide nanoparticles (NPs). These NPs are of significant interest due to their unique size-dependent optical and electronic properties. The decomposition of a thiourea derivative in the presence of a metal salt provides the sulfide ions necessary for the formation of the metal sulfide lattice.

The general process involves the thermal decomposition of the thiourea derivative in a high-boiling point solvent containing a dissolved metal precursor (e.g., metal oleates or chlorides). The controlled release of sulfur from the thiourea leads to the nucleation and subsequent growth of metal sulfide nanocrystals. This method has been successfully applied to synthesize a wide range of binary, ternary, and even quaternary metal sulfide nanomaterials. nih.govresearchgate.netcncb.ac.cn

Thiourea Derivative TypeMetal Sulfide NanoparticleKey Advantage of PrecursorReference
N,N'-DialkylthioureasLead Sulfide (PbS)Tunable reactivity based on alkyl substituents allows for size control of nanocrystals. nih.gov
AcylthioureasCadmium Sulfide (CdS)Lower decomposition temperatures can lead to better crystal quality. sphinxsai.com
ArylthioureasCopper Zinc Tin Sulfide (CZTS)Precursor chemistry influences the phase and stoichiometry of the resulting quaternary nanocrystals. science.gov
This compound (projected)Various (e.g., PbS, CdS, ZnS)Asymmetric substitution offers a unique decomposition profile for potentially finer control over nucleation and growth.N/A
Table 1: Examples of Substituted Thioureas as Precursors for Metal Sulfide Nanoparticles.

Role in the Development of Optoelectronic and Electronic Materials

The metal sulfide nanoparticles synthesized using thiourea precursors, including derivatives like this compound, are foundational components for various optoelectronic and electronic devices. Many metal sulfides are semiconductors with band gaps that can be tuned by controlling the nanoparticle size—a phenomenon known as quantum confinement. This tunability is critical for applications in:

Light-Emitting Diodes (LEDs): Quantum dots (QDs) made from materials like CdS or ZnS can be used as efficient and color-pure light emitters in display technologies.

Photovoltaics (Solar Cells): Metal sulfide nanoparticles serve as excellent light absorbers in next-generation solar cells due to their strong absorption in the visible and near-infrared regions of the electromagnetic spectrum. nih.gov

Photocatalysts: The large surface area and favorable electronic properties of these nanomaterials make them effective catalysts for driving chemical reactions with light, such as water splitting or the degradation of pollutants. nih.gov

Sensors: The high surface-to-volume ratio of nanoparticles allows for high sensitivity in chemical sensors and biosensors.

The choice of thiourea precursor directly impacts the quality, size distribution, and surface chemistry of the nanoparticles, which in turn determines their performance in these applications. The ability to fine-tune these properties by modifying the N-substituents on the thiourea molecule is a key advantage of this synthetic approach.

Application in Separation Science and Extraction Processes (e.g., metal ion extraction, chromatographic stationary phases)

The sulfur and nitrogen atoms within the thiourea moiety are excellent donor atoms, making thiourea and its derivatives effective ligands for a wide range of metal ions. analis.com.my This chelating ability is harnessed in separation science for the selective extraction and separation of metals.

In solvent extraction processes, a thiourea derivative is dissolved in an organic solvent, which is then mixed with an aqueous solution containing the target metal ions. The thiourea derivative selectively forms a complex with a specific metal ion, transferring it from the aqueous phase to the organic phase. The lipophilicity of the ligand, which determines its solubility in the organic phase, is critical for efficient extraction. The N-alkyl groups in this compound (a C4 and a C1 group) provide significant hydrocarbon character, enhancing its solubility in nonpolar organic solvents and making it a potentially effective extractant.

The selectivity of thiourea derivatives towards different metal ions can be tailored by altering the substituents on the nitrogen atoms. The steric hindrance and electronic effects of the tert-butyl and methyl groups would influence the stability and geometry of the formed metal complexes, allowing for the separation of ions with similar chemical properties. Thiourea-based extractants have shown promise for the recovery of precious metals like gold, platinum, and palladium, as well as for the removal of toxic heavy metals such as mercury and cadmium from wastewater. analis.com.mynih.gov

Furthermore, thiourea derivatives can be immobilized onto solid supports, such as silica gel or polymer resins, to create chromatographic stationary phases. mdpi.com These functionalized materials can be used in solid-phase extraction (SPE) or column chromatography for the preconcentration and separation of trace metal ions from complex matrices. researchgate.net For example, thiourea-modified resins have been successfully applied for the removal of metals like cadmium(II), mercury(II), and lead(II) from aqueous solutions. mdpi.com

Thiourea DerivativeTarget Metal Ion(s)ApplicationReference
N,N'-Di-tert-butylthioureaNoble Metals (e.g., Au, Pt)Solvent Extraction chemodex.com
AcylthioureasCopper (Cu²⁺)Homogeneous Catalysis, Extraction analis.com.my
Phenylthiourea derivativesMercury (Hg²⁺)Solvent Extraction, Sensing analis.com.mynih.gov
Thiourea-functionalized resinMolybdenum (Mo(VI)), Tungsten (W(VI))Solid-Phase Extraction / Ion Exchange mdpi.com
Table 2: Application of Thiourea Derivatives in Metal Ion Separation.

Reagents in Advanced Analytical Chemistry (e.g., precipitation, complexation for trace analysis)

The strong complexing ability of thiourea derivatives also makes them valuable reagents in analytical chemistry. sphinxsai.com They can be used for both qualitative and quantitative analysis of metal ions. Their applications fall into several categories:

Precipitation Agents: Certain metal-thiourea complexes are insoluble in water, allowing for the gravimetric determination of metal ions. By adding a solution of a thiourea derivative to a sample, the target metal ion can be selectively precipitated, filtered, dried, and weighed.

Spectrophotometric Reagents: Many metal-thiourea complexes are intensely colored. This property is exploited in UV-Vis spectrophotometry, where the concentration of a metal ion is determined by measuring the absorbance of its colored complex with a thiourea reagent. This method is often highly sensitive and suitable for trace analysis. tandfonline.com

Masking Agents: In complex mixtures, thiourea derivatives can be used to form stable, soluble complexes with interfering ions, preventing them from reacting with other reagents. This "masking" allows for the selective analysis of the target analyte.

Chromatographic Derivatization Reagents: Thiourea derivatives can be used to "tag" analytes, such as carboxylic acids, to improve their detection in techniques like liquid chromatography-mass spectrometry (LC-MS). nih.gov The thiourea moiety enhances the ionization of the analyte, leading to greater sensitivity. nih.gov

The choice of N-substituents is critical for tailoring the reagent's properties, such as the solubility of the complex, the wavelength of maximum absorbance, and the selectivity towards the target metal ion.

Role in Polymer Chemistry (e.g., chain transfer agents, initiators, monomers for specific polymer architectures)

The application of thiourea derivatives in polymer chemistry is an emerging area of research. Their unique chemical structure allows them to potentially play several roles in polymerization processes.

Organocatalysts for Ring-Opening Polymerization (ROP): Thioureas are effective hydrogen-bond donors. This ability allows them to act as organocatalysts, activating cyclic monomers like lactones and carbonates for ring-opening polymerization. researchgate.net The dual N-H groups can form hydrogen bonds with the monomer's carbonyl oxygen, making it more susceptible to nucleophilic attack and facilitating controlled polymer growth. This catalytic approach avoids the use of metal catalysts, leading to polymers with higher purity, which is crucial for biomedical applications. researchgate.net

Chain Transfer Agents (CTAs): In radical polymerization, chain transfer agents are used to control the molecular weight of the resulting polymer. wikipedia.orgyoutube.com While thiols are the most common CTAs, the N-H bonds in thioureas could potentially participate in chain transfer reactions, terminating a growing polymer chain and initiating a new one. The effectiveness of a molecule like this compound as a CTA would depend on the lability of its N-H protons and the stability of the resulting thiourea-based radical. Reversible Addition-Fragmentation Chain-Transfer (RAFT) polymerization, a powerful controlled radical polymerization technique, utilizes thiocarbonylthio compounds as CTAs, highlighting the importance of the C=S group in mediating such processes. wikipedia.org

Monomers and Functionalization: Thiourea derivatives can be designed with polymerizable groups (e.g., vinyl or acrylic moieties) to be incorporated as monomers into polymer chains. The inclusion of the thiourea unit would introduce metal-binding sites along the polymer backbone, creating functional polymers for applications such as metal scavenging, sensing, or catalysis. The tert-butyl and methyl groups would influence the polymer's solubility and thermal properties.

Role in Polymer ChemistryMechanism / FunctionPotential Impact of N-tert-Butyl-N-methyl Substituents
Organocatalyst for ROPActivates cyclic monomers via hydrogen bonding to the C=S and N-H groups.Steric hindrance from the tert-butyl group could influence catalyst-monomer binding and selectivity.
Chain Transfer AgentDonates a hydrogen atom to a propagating radical, controlling molecular weight.The electronic environment around the N-H bonds, influenced by the alkyl groups, would affect the transfer constant.
Functional MonomerIncorporates the thiourea moiety into the polymer backbone or as a side chain.Imparts specific solubility, thermal stability, and metal-binding properties to the final polymer.
Table 3: Potential Roles of this compound in Polymer Chemistry.

Future Research Directions and Emerging Opportunities for N Tert Butyl N Methylthiourea

Exploration of Novel Sustainable Synthetic Pathways and Biocatalytic Approaches

The traditional synthesis of unsymmetrical thioureas often relies on the reaction of an amine with an isothiocyanate. While effective, this pathway can involve hazardous reagents and generate significant waste. Future research is increasingly focused on developing greener, more sustainable synthetic routes. For N-tert-Butyl-N-methylthiourea, this involves moving towards methodologies that minimize environmental impact and enhance efficiency.

Key areas of exploration include the use of carbon disulfide (CS₂) with primary or secondary amines in environmentally benign solvents like water. Ultrasound-assisted synthesis has also emerged as a promising technique to accelerate these reactions, often leading to high yields with simple purification steps. Furthermore, the principles of flow microreactor systems, which have been successfully applied to the synthesis of other tert-butyl compounds like esters, present a significant opportunity. A flow process could offer superior control over reaction parameters, improve safety, and allow for scalable, continuous production of this compound.

Biocatalysis represents a frontier in green chemistry. While specific enzymes for the direct synthesis of this compound are not yet established, the broader field of enzyme-catalyzed synthesis of organosulfur compounds is rapidly advancing. Future work could involve screening for novel biocatalysts or engineering existing enzymes to facilitate the formation of the thiourea (B124793) backbone from simple, renewable precursors, offering a highly sustainable and selective manufacturing route.

Table 1: Comparison of Synthetic Pathways for Unsymmetrical Thioureas
MethodTypical ReagentsAdvantagesFuture Research Focus for this compound
Traditional Amine-Isothiocyanate ReactionN-methyl isothiocyanate, tert-butylamineHigh yielding, well-establishedReplacement of hazardous isothiocyanates
Sustainable CS₂ CondensationCarbon disulfide, N-methylamine, tert-butylamineUses less hazardous starting materials, can be performed in green solvents (e.g., water)Optimization of reaction conditions (e.g., ultrasound, microwave) for improved efficiency
Flow ChemistryPrecursors adapted for continuous flowEnhanced safety, scalability, precise process controlDevelopment of a dedicated flow reactor protocol for continuous production
Biocatalytic ApproachSimple precursors, enzymesHigh selectivity, mild reaction conditions, use of renewable feedstocksDiscovery or engineering of enzymes capable of catalyzing the specific C-N and C=S bond formations

Development of Advanced Computational Models for Predictive Design and Property Optimization

Computational chemistry is an indispensable tool for accelerating materials and catalyst discovery. For this compound, the development of advanced computational models can provide deep insights into its behavior and guide the design of new applications. Using techniques like Density Functional Theory (DFT), researchers can predict molecular geometry, electronic structure, and reactivity. These models can elucidate how the tert-butyl and methyl groups influence the hydrogen-bonding capabilities of the N-H protons, a critical feature for its use in organocatalysis.

Future research will likely focus on creating predictive models for specific properties. For instance, Quantitative Structure-Activity Relationship (QSAR) models could be developed to correlate the structural features of this compound and its derivatives with their performance in catalytic reactions. Machine learning algorithms, trained on experimental or computationally generated data, could rapidly screen virtual libraries of related compounds to identify derivatives with optimized properties for a specific task, such as enhanced solubility, stability, or catalytic turnover. This in-silico approach significantly reduces the time and resources required for experimental screening.

Table 2: Application of Computational Models to this compound Research
Computational ModelPredicted PropertiesPotential Application Area
Density Functional Theory (DFT)Molecular geometry, electronic structure, bond energies, reaction mechanismsUnderstanding catalytic activity, predicting interaction with substrates
Molecular Dynamics (MD)Conformational analysis, solvent effects, binding affinitySimulating behavior in solution, designing host-guest systems
Quantitative Structure-Activity Relationship (QSAR)Correlation of structure with catalytic efficiency or material propertiesOptimizing catalyst design, predicting performance of new derivatives
Machine Learning / AIHigh-throughput screening of virtual compounds, property predictionAccelerated discovery of novel thiourea-based catalysts and materials

Integration into Multi-component Catalytic Systems and Cascade Reactions

Thiourea derivatives have distinguished themselves as exceptionally effective organocatalysts, primarily due to their ability to act as hydrogen-bond donors. This interaction activates electrophiles, making them more susceptible to nucleophilic attack. This catalytic mechanism is central to many asymmetric multicomponent reactions (MCRs) and cascade reactions, which are highly valued for their efficiency in building molecular complexity in a single step.

The unique dissymmetry of this compound makes it an intriguing candidate for these systems. The steric bulk of the tert-butyl group can influence the stereochemical outcome of a reaction, potentially leading to high levels of enantioselectivity when incorporated into a chiral framework. Future research should focus on applying this compound as a catalyst or ligand in various MCRs. The development of bifunctional catalysts, where the this compound unit is tethered to a basic moiety (like an amine), could enable simultaneous activation of both the electrophile and the nucleophile, further enhancing reaction rates and selectivity.

Table 3: Potential Roles in Multi-component and Cascade Reactions
Reaction TypeGeneral DescriptionPotential Role of this compound
Asymmetric Michael AdditionAddition of a nucleophile to an α,β-unsaturated carbonyl compound.Hydrogen-bond activation of the electrophile to control stereochemistry.
Acyl-Pictet–Spengler ReactionCyclization to form tetrahydro-β-carbolines.Catalyst to activate the intermediate, with the tert-butyl group influencing the facial selectivity.
Aza-Friedel–Crafts ReactionAddition of arenes to imines.Dual hydrogen bonding to the imine nitrogen to increase its electrophilicity.
Domino/Cascade ReactionsMultiple bond-forming events in a single synthetic operation.Catalyzing a key step that initiates a cascade, leading to complex molecular architectures.

Design of Smart Materials and Responsive Systems Utilizing Thiourea Motifs

Smart materials, which respond to external stimuli such as pH, light, or temperature, are at the forefront of materials science. The thiourea functional group is an excellent building block for such materials due to its strong hydrogen-bonding capabilities and its ability to coordinate with metal ions. These interactions can be used to create dynamic and reversible crosslinks in polymer networks.

An emerging opportunity lies in the incorporation of this compound into polymers to create novel responsive systems. For example, it could be copolymerized with other monomers to form hydrogels that change their swelling properties in response to specific metal ions or pH changes. The bulky tert-butyl group could be exploited to create specific binding pockets or to influence the polymer's lower critical solution temperature (LCST). Another avenue is the development of self-healing materials, where hydrogen bonds involving the thiourea units act as reversible sacrificial bonds that can break and reform. The specific substitution pattern of this compound could be used to tune the strength and dynamics of these interactions, thereby controlling the material's healing efficiency.

Table 4: Potential Smart Materials Incorporating this compound
Material TypeStimulusFunction of Thiourea MotifPotential Application
Responsive HydrogelspH, Metal Ions, TemperatureForms reversible crosslinks; modulates polymer-solvent interactions.Drug delivery systems, sensors.
Self-Healing PolymersMechanical DamageProvides reversible hydrogen-bonding sites for network repair.Coatings, durable elastomers.
Dental CompositesRedox InitiatorsActs as a reducing agent in redox polymerization systems for curing.Self-cured and dual-cured dental filling materials and cements.
Molecular SensorsSpecific Anions/CationsActs as a binding site, leading to a detectable optical or electrochemical signal.Environmental monitoring, chemical sensing.

Hybridization with Other Functional Scaffolds for Enhanced Chemical Performance

The concept of molecular hybridization, where distinct functional units are combined within a single molecule, is a powerful strategy for creating materials and catalysts with enhanced or novel properties. For this compound, this opens up a vast design space. By covalently linking it to other functional scaffolds, its inherent properties can be augmented to achieve specific goals.

A major area of opportunity is in the development of next-generation bifunctional organocatalysts. Hybridizing the this compound moiety with a known chiral scaffold, such as a derivative of tartaric acid or a camphor (B46023) backbone, could lead to highly effective and stereoselective catalysts. The thiourea unit would provide the hydrogen-bonding activation, while the chiral scaffold would create the asymmetric environment necessary for enantiocontrol. Furthermore, hybridization with photoresponsive groups like azobenzenes could lead to catalysts whose activity can be switched on or off with light. In materials science, linking this thiourea derivative to scaffolds known for forming liquid crystals or supramolecular assemblies could lead to new functional materials with tunable properties.

Table 5: Hybridization Strategies for this compound
Hybridized ScaffoldResulting FunctionalityPotential EnhancementExample Application
Chiral Amine/PhosphineBifunctional Asymmetric CatalystSynergistic activation of both reaction partners, high enantioselectivity.Asymmetric synthesis of complex molecules.
SquaramideEnhanced H-Bonding CatalystStronger and more rigid hydrogen-bonding geometry.Catalysis of challenging transformations.
Azobenzene or SpiropyranPhotoresponsive MoleculeLight-switchable catalytic activity or binding properties."Smart" catalysts, controlled release systems.
Calixarene or CyclodextrinSupramolecular HostCombines guest encapsulation with the interactive properties of the thiourea group.Molecular recognition, targeted delivery.

Q & A

Q. How can researchers validate the environmental impact of this compound degradation byproducts?

  • Methodological Answer : Use LC-QTOF-MS for non-targeted screening of degradation products in simulated ecosystems (e.g., OECD 308 water-sediment systems). Ecotoxicity assays (e.g., Daphnia magna mortality) assess acute effects. Compare with regulatory thresholds (e.g., REACH) .

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